1-Chloro-2-methylpropyl chloroformate
Overview
Description
1-Chloro-2-methylpropyl chloroformate, also known as this compound, is a useful research compound. Its molecular formula is C5H8Cl2O2 and its molecular weight is 171.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Methyl Chloroform and Central Nervous System Depression
Methyl chloroform, a related compound to 1-Chloro-2-methylpropyl chloroformate, can lead to central nervous system depression when absorbed excessively. This has been observed in cases of accidental vapor exposure (Stewart, 1971).
Atmospheric Studies
The presence of methyl chloroform in both northern and southern hemispheres has been linked to industrial releases from its use as a cleaning agent and solvent. Its interaction with OH radicals in the atmosphere highlights its impact on atmospheric chemistry (Lovelock, 1977).
Proton Magnetic Resonance Studies
Research in proton magnetic resonance in substances like methyl chloroform has contributed to understanding the behavior of CH3 groups in various materials. This understanding is crucial in fields like material science and chemistry (Powles & Gutowsky, 1953).
Synthesis of Nitrilium Salts
The reaction of nitriles with chloroformates, including butyl chloroformate, leads to the formation of various nitrilium salts. These compounds have potential applications in organic synthesis and pharmaceuticals (Shrestha‐Dawadi & Jochims, 1993).
Enhancing Material Properties
Chloroform has been used to improve the properties of materials like poly(3-hexylthiophene) in transistors. Its boiling point plays a role in the crystallization process during the spin-coating of films, affecting field-effect mobilities (Chang et al., 2004).
Global Emissions and Environmental Impact
The detailed breakdown of emission rates of methyl chloroform, due to its use as an industrial solvent, is important for understanding its environmental impact and for informing policy decisions related to atmospheric health (Midgley & Mcculloch, 1995).
Safety and Hazards
Mechanism of Action
Target of Action
1-Chloro-2-methylpropyl chloroformate is a versatile reactant used in the synthesis of oligodeoxyribonucleotides . The primary targets of this compound are the nucleotide sequences that are being synthesized. These sequences play a crucial role in the formation of DNA and RNA molecules, which are essential for all forms of life.
Mode of Action
The compound interacts with its targets through a two-step cycle using peroxy anion deprotection . This process involves the removal of a protecting group from the nucleotide sequence, allowing the sequence to be extended. The chloroformate group of the compound plays a key role in this deprotection process.
Biochemical Pathways
The action of this compound affects the biochemical pathway of oligodeoxyribonucleotide synthesis . This pathway is responsible for the formation of short DNA or RNA molecules. The downstream effects of this pathway include the production of genetic material for various biological processes, including protein synthesis and gene expression.
Result of Action
The result of the action of this compound is the successful synthesis of oligodeoxyribonucleotides . These molecules are essential for various biological processes, including the coding, decoding, regulation, and expression of genes.
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the compound is sensitive to moisture and can react with water, so it’s important to handle and store it under dry conditions . Safety measures should also be taken to prevent exposure to the compound, as it can cause burns of eyes, skin, and mucous membranes .
Properties
IUPAC Name |
(1-chloro-2-methylpropyl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLZTPABVHWDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369851 | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92600-11-8 | |
Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-2-methylpropyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.